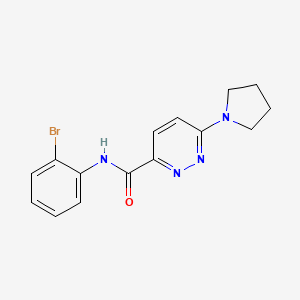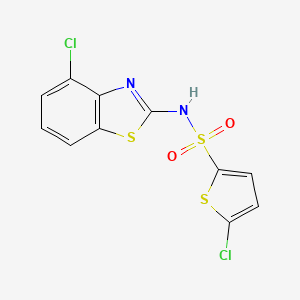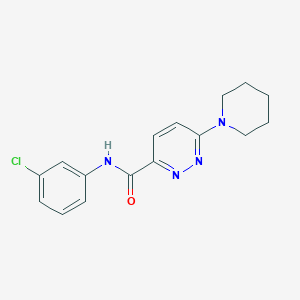
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, or NBP-PC for short, is an organic compound with a wide range of applications in both scientific research and industry. It is a versatile molecule that can be used in both aqueous and organic solvents, and is highly soluble in water. NBP-PC is used in a variety of research applications, including enzyme inhibitors, drug delivery systems, and as a building block for a range of other compounds.
Aplicaciones Científicas De Investigación
NBP-PC is used in a variety of scientific research applications, including enzyme inhibitors, drug delivery systems, and as a building block for a range of other compounds. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, NBP-PC has been used as a drug delivery system, as it can be used to transport various drugs across cell membranes. Finally, it has been used as a building block for a range of other compounds, including a variety of heterocyclic compounds, such as quinolines, pyridines, and triazoles.
Mecanismo De Acción
NBP-PC acts as an inhibitor of a variety of enzymes, including COX-2 and AChE. It binds to the active sites of these enzymes, blocking the enzyme’s ability to catalyze reactions. This inhibition of enzyme activity results in a decrease in the production of inflammatory mediators and the breakdown of the neurotransmitter acetylcholine, respectively.
Biochemical and Physiological Effects
NBP-PC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as to reduce the production of inflammatory mediators in vitro. Additionally, it has been shown to reduce the breakdown of the neurotransmitter acetylcholine, which can have a variety of effects on the nervous system, including improved memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using NBP-PC in laboratory experiments is its versatility. It is highly soluble in both aqueous and organic solvents, making it suitable for a variety of experiments. Additionally, it is relatively easy to synthesize and can be used as a building block for a range of other compounds. However, there are some limitations to using NBP-PC in laboratory experiments, as it is a relatively expensive compound and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for research involving NBP-PC. It could be used to develop new enzyme inhibitors, as well as new drug delivery systems. Additionally, it could be used to develop new compounds for use in medicinal chemistry, such as for the treatment of various diseases. Additionally, it could be used as a building block for a range of other compounds, such as heterocyclic compounds, such as quinolines, pyridines, and triazoles. Finally, it could be used to develop new methods for synthesizing compounds, as well as new methods for purifying compounds.
Métodos De Síntesis
NBP-PC is synthesized through a multi-step process. The first step involves the reaction of 2-bromophenylboronic acid with pyrrolidin-1-ylpyridazine-3-carboxylic acid in the presence of a base, typically potassium carbonate, in an aqueous solution. This reaction produces a compound known as an amide, which is then reacted with sodium bromide in an aqueous solution to produce NBP-PC.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-11-5-1-2-6-12(11)17-15(21)13-7-8-14(19-18-13)20-9-3-4-10-20/h1-2,5-8H,3-4,9-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPJECASEVJIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)
![N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6501207.png)
![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
![2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B6501229.png)
![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)
![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)


![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)
![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)



